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molecular formula C10H12N2O B1612920 [Cyclohexyl(hydroxy)methylidene]propanedinitrile CAS No. 553672-03-0

[Cyclohexyl(hydroxy)methylidene]propanedinitrile

Cat. No. B1612920
M. Wt: 176.21 g/mol
InChI Key: DCHGDYPJCSCORE-UHFFFAOYSA-N
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Patent
US07268128B2

Procedure details

To a 60 ml tetrahydrofuran solution of 3.96 g (0.06 mol) of malononitrile, 4.8 g (60% in oil, 0.12 mol) of sodium hydride was added at 0° C. in four divided portions, and the mixture was stirred for 30 minutes at 0° C. Then, cyclohexanecarboxylic acid chloride was added dropwise, and the mixture was stirred for 30 minutes at room temperature. Then, 150 ml of 1M hydrochloric acid was slowly added, and the mixture was extracted with ethyl acetate. Then, the extract was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. Recrystallization of the residue from diisopropyl ether gave 8.16 g (77%) of the captioned compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[CH:8]1([C:14](Cl)=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.Cl>O1CCCC1>[CH:8]1([C:14]([OH:15])=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.96 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from diisopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCCC1)C(=C(C#N)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.16 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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